N-z-Glu(obn)-ome
Description
N-Z-Glu(OBn)-OMe (N-Carbobenzoxy-L-glutamic acid γ-methyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises:
- N-terminal protection: A carbobenzoxy (Z or Cbz) group, which is cleavable via hydrogenolysis .
- Glutamic acid backbone: The γ-carboxylic acid is esterified as a methyl ester (OMe), while the α-carboxylic acid remains free or protected, depending on the application .
- Molecular formula: C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol .
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-26-20(24)18(22-21(25)28-15-17-10-6-3-7-11-17)12-13-19(23)27-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,25)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYYLYXTWXLAJ-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-z-Glu(obn)-ome typically involves a series of chemical reactions that include protection and deprotection steps, as well as coupling reactions. The process begins with the protection of the amino group of glutamic acid using a suitable protecting group such as benzyloxycarbonyl (z). The carboxyl group is then esterified using a reagent like benzyl alcohol (obn). The final step involves the coupling of the protected glutamic acid derivative with an appropriate reagent to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-z-Glu(obn)-ome undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
N-z-Glu(obn)-ome is a synthetic compound with the molecular formula C21H23NO6 and a molecular weight of 385.4 g/mol. It is known for its unique chemical properties and ability to undergo various chemical reactions, making it applicable in scientific research.
Scientific Research Applications
This compound has a wide range of scientific research applications:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology It is used in studying enzyme-substrate interactions and protein modifications.
- Medicine It is investigated for potential therapeutic uses, such as drug delivery systems and as a precursor for bioactive compounds.
- Industry It is utilized in producing specialty chemicals and materials with specific properties.
Biological Activities
This compound is a derivative of glutamic acid, modified to enhance its biological activity. The structural modifications typically involve adding an obnyl group (obn), which plays a crucial role in its interaction with biological targets. It exhibits several biological activities:
- Antioxidant Activity It can scavenge free radicals, preventing oxidative stress-related cellular damage.
- Neuroprotective Effects It can protect neuronal cells from excitotoxicity, a common pathway in neurodegenerative diseases.
- Anti-inflammatory Properties It can modulate inflammatory pathways, suggesting potential applications in treating inflammatory disorders.
Case Studies and Research Findings
- Neuroprotective Effects this compound demonstrated significant protection against glutamate-induced excitotoxicity in a study involving rat primary cortical neurons. This was evidenced by increased neuronal survival rates compared to control groups (p < 0.05).
- Antioxidant Activity In vitro assays revealed that this compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells, exhibiting an IC50 value of 25 µM, indicating potent antioxidant activity.
- Anti-inflammatory Activity Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. It reduced interleukin-6 (IL-6) levels by 40% at a concentration of 50 µM, highlighting its anti-inflammatory potential.
Chemical Reactions
This compound undergoes various types of chemical reactions:
- Oxidation It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Mechanism of Action
The mechanism of action of N-z-Glu(obn)-ome involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in various biochemical effects, such as inhibition or activation of enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Key Properties :
- Solubility : Soluble in organic solvents like dichloromethane and dimethylformamide, but poorly soluble in water due to the hydrophobic Cbz group .
- Stability : Stable under basic and nucleophilic conditions but susceptible to acidic hydrolysis of the methyl ester .
Comparison with Structurally Similar Compounds
Compound 1: Z-Glu(OtBu)-OH (N-Carbobenzoxy-L-glutamic acid γ-tert-butyl ester)
Structural Differences :
- The γ-carboxylic acid is protected as a tert-butyl ester (OtBu) instead of methyl.
- Molecular formula: C₁₇H₂₃NO₆ (MW: 353.37 g/mol).
Comparison :
Compound 2: Z-Lys(Boc)-OMe (N-Carbobenzoxy-Nε-Boc-L-lysine methyl ester)
Structural Differences :
- Replaces glutamic acid with lysine; the ε-amino group is protected with Boc (tert-butoxycarbonyl).
- Molecular formula : C₂₀H₂₉N₃O₆ (MW: 419.47 g/mol).
Comparison :
Key Research Findings
- Synthetic Utility : this compound’s methyl ester facilitates rapid deprotection under mild conditions, whereas bulkier esters (e.g., OtBu) require harsh acids, risking side reactions .
- Characterization : NMR (¹H and ¹³C) and HRMS are critical for distinguishing between these compounds. For example, Z-Glu(OtBu)-OH shows tert-butyl proton signals at ~1.4 ppm, absent in this compound .
- Stability Studies : Z-Lys(Boc)-OMe exhibits higher thermal stability due to the Boc group’s robustness, whereas this compound degrades faster under acidic conditions .
Biological Activity
N-z-Glu(obn)-ome is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a derivative of glutamic acid, modified to enhance its biological activity. The structural modifications typically involve the addition of an obnyl group (obn), which plays a crucial role in its interaction with biological targets. Understanding the chemical structure is essential for elucidating its mechanism of action.
This compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage.
- Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from excitotoxicity, a common pathway in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, suggesting potential applications in treating inflammatory disorders.
Case Studies and Research Findings
- Neuroprotective Effects : In a study involving rat primary cortical neurons, this compound demonstrated significant protection against glutamate-induced excitotoxicity. This was evidenced by increased neuronal survival rates compared to control groups (p < 0.05) .
- Antioxidant Activity : In vitro assays revealed that this compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells. The compound exhibited an IC50 value of 25 µM, indicating potent antioxidant activity .
- Anti-inflammatory Activity : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced interleukin-6 (IL-6) levels by 40% at a concentration of 50 µM, highlighting its anti-inflammatory potential .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
